molecular formula C15H15N3O2 B12465883 3-nitro-N-(2-phenylethyl)benzenecarboximidamide

3-nitro-N-(2-phenylethyl)benzenecarboximidamide

Cat. No.: B12465883
M. Wt: 269.30 g/mol
InChI Key: MTRODWXICACOGL-UHFFFAOYSA-N
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Description

3-nitro-N-(2-phenylethyl)benzenecarboximidamide is an organic compound with the molecular formula C15H15N3O2. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitro group, a phenylethyl group, and a benzenecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide typically involves the nitration of N-(2-phenylethyl)benzenecarboximidamide. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of this compound may involve a similar nitration process but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-phenylethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-N-(2-phenylethyl)benzenecarboximidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

3-nitro-N-(2-phenylethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying nitration and reduction reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(2-phenylethyl)benzamide: Similar structure but with an amide group instead of a carboximidamide group.

    3-nitro-N-(2-phenylethyl)aniline: Contains an aniline group instead of a carboximidamide group.

    3-nitro-N-(2-phenylethyl)benzenesulfonamide: Features a sulfonamide group instead of a carboximidamide group.

Uniqueness

3-nitro-N-(2-phenylethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group allows for various chemical transformations, while the phenylethyl and benzenecarboximidamide moieties contribute to its overall stability and potential interactions with biological targets.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-nitro-N'-(2-phenylethyl)benzenecarboximidamide

InChI

InChI=1S/C15H15N3O2/c16-15(13-7-4-8-14(11-13)18(19)20)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17)

InChI Key

MTRODWXICACOGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C(C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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